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Compound of Interest

Compound Name: Ritlecitinib

Cat. No.: B609998 Get Quote

-An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

Introduction
Ritlecitinib, sold under the brand name Litfulo®, is a kinase inhibitor developed for the

treatment of severe alopecia areata, an autoimmune disease that leads to hair loss.[1][2] It is

the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for

adolescents aged 12 and older with this condition.[2][3] Ritlecitinib's therapeutic effect stems

from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3)

and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4]

This guide provides a detailed overview of its molecular structure, chemical properties,

mechanism of action, and the experimental protocols relevant to its synthesis and analysis.

Molecular-Structure-and-Identifiers
Ritlecitinib is a pyrrolopyrimidine derivative with a complex stereochemistry that is crucial for

its selective binding and activity.[5]

IUPAC Name: 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-

yl}prop-2-en-1-one[1][5]

CAS Number: 1792180-81-4[1][5]

Molecular Formula: C₁₅H₁₉N₅O[1][5]
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SMILES: C=CC(=O)N1C--INVALID-LINK--CC[C@@H]1C[1]

InChI Key: CBRJPFGIXUFMTM-WDEREUQCSA-N[1][5]

The molecule's structure incorporates three key moieties: a pyrrolo[2,3-d]pyrimidine core (an

adenine analogue), a chiral piperidine ring with two stereocenters, and a reactive acrylamide

group which acts as the covalent warhead.[6]

Chemical-and-Physical-Properties
The physicochemical properties of Ritlecitinib are essential for its formulation, delivery, and

pharmacokinetic profile. The drug is often formulated as a tosylate salt to improve its stability

and solubility.[7][8]

Property Value Source

Molecular Weight 285.35 g/mol [1][9]

Appearance White to yellow solid [10]

Solubility
DMSO: 57 mg/mL (199.76

mM)
[11]

Aqueous Solubility >2 mg/mL [12]

Oral Bioavailability ~64% (human) [3][13]

Protein Binding ~14% [13][14]

Terminal Half-Life 1.3 - 2.3 hours [3][13]

Mechanism-of-Action-Dual-Inhibition-of-JAK3-and-
TEC-Kinases
Ritlecitinib exerts its immunomodulatory effects by irreversibly inhibiting two key families of

kinases: JAK3 and TEC.[4][15] This dual inhibition blocks signaling pathways that are crucial

for the autoimmune response implicated in alopecia areata.[3][15]
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JAK3 Inhibition: The JAK-STAT signaling pathway is central to immune cell activation and

differentiation.[3] Cytokines bind to cell surface receptors, activating associated JAKs, which

then phosphorylate and activate STAT proteins.[3] Activated STATs translocate to the nucleus

to regulate gene transcription involved in inflammation.[3] Ritlecitinib selectively targets JAK3

by forming a covalent bond with a unique cysteine residue (Cys-909) in its ATP-binding site.[5]

[16] This residue is a serine in other JAK family members, which is the basis for Ritlecitinib's

high selectivity.[5][16] By inhibiting JAK3, Ritlecitinib blocks signaling from crucial cytokines

like IL-2, IL-4, IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (γc)

receptor that pairs with JAK3.[11][17][18]

TEC Kinase Family Inhibition: In addition to JAK3, Ritlecitinib inhibits members of the TEC

kinase family, which includes BTK, ITK, TEC, BMX, and TXK.[16][19] These kinases are critical

for signaling downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell

receptor (BCR).[15][17] The inhibition of TEC kinases further dampens the adaptive immune

response, reducing the activity of T-cells and B-cells that contribute to the autoimmune attack

on hair follicles.[15]

The combined inhibition of JAK3 and TEC kinases effectively disrupts the inflammatory

cascade at multiple points, leading to reduced lymphocyte activity and promoting hair regrowth

in patients with alopecia areata.[15][20]
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Caption: Ritlecitinib's dual inhibition of JAK3 and TEC kinases.

Experimental-Protocols
Chemical-Synthesis
The synthesis of Ritlecitinib is a multi-step process that requires precise control of

stereochemistry.[16] While various routes have been described, a common approach involves

the synthesis of key intermediates followed by their coupling.[6][21]
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Illustrative Synthesis Outline:[6][16][21]

Preparation of the Chiral Piperidine Intermediate: A key step is the synthesis of the

(2S,5R)-5-amino-2-methylpiperidine moiety. This is often achieved through asymmetric

synthesis or resolution of a racemic mixture. One reported method starts from commercially

available 6-methylpyridin-3-amine, which undergoes reduction to form a mixture of cis- and

trans-aminopiperidines.[16] Chiral resolution strategies are then employed to isolate the

desired (2S,5R) isomer.[21] The amino group is typically protected (e.g., with a Cbz group)

before proceeding.[16]

Preparation of the Pyrrolopyrimidine Core: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a

common starting material.

Coupling Reaction: The protected chiral piperidine intermediate is coupled with the 4-chloro-

7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.[16]

Deprotection: The protecting group on the piperidine nitrogen is removed. For example, a

Cbz group can be removed via palladium-catalyzed hydrogenolysis.[16]

Acrylamide Formation: The final step involves the acylation of the secondary amine on the

piperidine ring with acryloyl chloride to install the reactive acrylamide "warhead," yielding

Ritlecitinib.[16]

Analytical-Methods
Robust analytical methods are crucial for confirming the structure, purity, and stability of

Ritlecitinib.

1. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid

Chromatography (UHPLC):

Purpose: To determine the purity of Ritlecitinib and quantify any process-related impurities

or degradation products.[22]

Methodology: A validated stability-indicating reverse-phase HPLC or UHPLC method is

typically used.
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic

solvent (e.g., acetonitrile or methanol).

Detection: UV detection at a suitable wavelength or Diode Array Detection (DAD).[22]

Quantification: Impurities are quantified against a qualified reference standard of

Ritlecitinib.

2. Mass Spectrometry (MS):

Purpose: To confirm the molecular weight of Ritlecitinib and elucidate the structure of

unknown impurities.[22]

Methodology: Typically coupled with LC (LC-MS/MS).

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. Tandem MS

(MS/MS) is used to generate fragmentation patterns, which help in structural elucidation of

the parent drug and its impurities.[22] A validated LC-MS/MS method is also used for the

quantification of Ritlecitinib in biological matrices like rat plasma for pharmacokinetic

studies.[23]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To provide unambiguous structural confirmation of the final compound and key

intermediates.

Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent

(e.g., DMSO-d₆). The chemical shifts, coupling constants, and integrations of the signals are

analyzed to confirm that the synthesized molecule has the correct structure and

stereochemistry.
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Caption: A generalized workflow for Ritlecitinib synthesis and analysis.

Conclusion
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Ritlecitinib represents a significant advancement in targeted therapy for autoimmune diseases

like alopecia areata. Its unique dual inhibitory mechanism, targeting both JAK3 and TEC family

kinases through a covalent interaction, provides a high degree of selectivity and potency. The

complex stereospecific synthesis and rigorous analytical characterization are critical to

ensuring the quality, safety, and efficacy of this novel therapeutic agent. This technical guide

provides a foundational overview for researchers and professionals involved in the ongoing

study and development of Ritlecitinib and related kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ritlecitinib - Wikipedia [en.wikipedia.org]

2. FDA Approves Pfizer’s LITFULO™ (Ritlecitinib) for Adults and Adolescents With Severe
Alopecia Areata | Pfizer [pfizer.com]

3. benchchem.com [benchchem.com]

4. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

5. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. CAS No. 1207853-23-3, Ritlecitinib Intermediate - Buy CAS No.1207853-23-3, Ritlecitinib
Intermediate, chiral molecule Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

7. Ritlecitinib tosylate | C22H27N5O4S | CID 145722621 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. drugpatentwatch.com [drugpatentwatch.com]

9. GSRS [precision.fda.gov]

10. medchemexpress.com [medchemexpress.com]

11. selleckchem.com [selleckchem.com]

12. Ritlecitinib | 1792180-81-4 [chemicalbook.com]

13. pfizermedical.com [pfizermedical.com]

14. medcentral.com [medcentral.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b609998?utm_src=pdf-body
https://www.benchchem.com/product/b609998?utm_src=pdf-body
https://www.benchchem.com/product/b609998?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Ritlecitinib
https://www.pfizer.com/news/press-release/press-release-detail/fda-approves-pfizers-litfulotm-ritlecitinib-adults-and
https://www.pfizer.com/news/press-release/press-release-detail/fda-approves-pfizers-litfulotm-ritlecitinib-adults-and
https://www.benchchem.com/pdf/Ritlecitinib_A_Foundational_Guide_to_its_Mechanism_and_Clinical_Application_in_Autoimmune_Diseases.pdf
https://synapse.patsnap.com/blog/ritlecitinib-dual-inhibitor-of-jak3tec
https://pubchem.ncbi.nlm.nih.gov/compound/Ritlecitinib
https://www.unibestpharm.com/CAS-No-1207853-23-3-Ritlecitinib-Intermediate-pd535244068.html
https://www.unibestpharm.com/CAS-No-1207853-23-3-Ritlecitinib-Intermediate-pd535244068.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ritlecitinib-tosylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ritlecitinib-tosylate
https://www.drugpatentwatch.com/p/bulk-api/ritlecitinib+tosylate
https://precision.fda.gov/ginas/app/ui/substances/ccdd2bf2-51d8-449b-ba85-d61cea709994
https://www.medchemexpress.com/PF-06651600.html
https://www.selleckchem.com/products/pf-06651600.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23142473.htm
https://www.pfizermedical.com/litfulo/clinical-pharmacology
https://www.medcentral.com/drugs/monograph/187016-323046/ritlecitinib-oral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

16. drughunter.com [drughunter.com]

17. immune-system-research.com [immune-system-research.com]

18. medchemexpress.com [medchemexpress.com]

19. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by
Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. join.dermatologytimes.com [join.dermatologytimes.com]

21. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

22. benchchem.com [benchchem.com]

23. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A-Technical-Guide-to-Ritlecitinib-Molecular-Structure-
and-Chemical-Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609998#ritlecitinib-molecular-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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